molecular formula C12H15N3O B5656465 N-[2-(1-METHYL-1H-13-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE

N-[2-(1-METHYL-1H-13-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE

Cat. No.: B5656465
M. Wt: 217.27 g/mol
InChI Key: HBLPBWLPEUCMPA-UHFFFAOYSA-N
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Description

N-[2-(1-METHYL-1H-13-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE is a compound belonging to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are often used in the development of pharmaceuticals due to their therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-METHYL-1H-13-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE typically involves the reaction of 1-methyl-1H-benzimidazole with ethyl bromoacetate, followed by the hydrolysis of the ester to form the corresponding acid. This acid is then converted to the acetamide through an amide coupling reaction using reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) as the solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-METHYL-1H-13-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds.

Scientific Research Applications

N-[2-(1-METHYL-1H-13-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-METHYL-1H-13-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE involves its interaction with various molecular targets. Benzimidazole derivatives are known to bind to proteins and enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent . The compound may also interact with cellular pathways involved in inflammation and cancer, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Methylbenzimidazole: A methylated derivative with similar biological activities.

    Ethylbenzimidazole: Another derivative with an ethyl group, showing comparable properties.

Uniqueness

N-[2-(1-METHYL-1H-13-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(16)13-8-7-12-14-10-5-3-4-6-11(10)15(12)2/h3-6H,7-8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLPBWLPEUCMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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